4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O8 and its molecular weight is 472.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in heterocyclic chemistry has extensively explored the synthesis and reactions of compounds related to furan and pyrrole derivatives. Studies have shown innovative synthetic pathways to create a range of heterocyclic compounds utilizing furan and pyrrole units as fundamental building blocks. For example, the reaction of furancarbonitriles with morpholine (and pyrrolidine) has led to the synthesis of various morpholine derivatives, showcasing the versatility of these heterocycles in synthesizing complex molecular structures (Yamagata, Takaki, & Yamazaki, 1992). Similarly, the formation of azuleno[1,2-b]pyrrole and its furan analogues through reactions involving morpholino enamines demonstrates the creative approaches to constructing novel heterocyclic frameworks (Fujimori, Fukazawa, Nezu, Yamane, Yasunami, & Takase, 1986).
Computational Studies and Material Applications
Computational studies on pyrrole derivatives have provided insights into their electronic structures and potential applications in material science. For instance, the computational and spectroscopic analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate sheds light on its molecular interactions and electronic properties, suggesting possibilities for its use in designing materials with specific electronic characteristics (Singh, Rawat, & Sahu, 2014).
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O8/c1-30-17-13-15(14-18(31-2)23(17)32-3)20-19(21(27)16-5-4-10-34-16)22(28)24(29)26(20)7-6-25-8-11-33-12-9-25/h4-5,10,13-14,20,28H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBUSSPJKIXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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